4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Description
4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O2S and its molecular weight is 324.48. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Benzenesulfonamide derivatives have been extensively studied for their pharmacological properties. For instance, biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds, including those with specific substitutions on the pendant phenyl ring, have shown improved binding and functional activity, with some demonstrating significant in vivo activity in inhibiting the pressor effect caused by endothelin-1 in animal models (N. Murugesan et al., 1998). Additionally, celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents illustrate the versatility of benzenesulfonamide modifications in drug development (Ş. Küçükgüzel et al., 2013).
Pharmacological Research
In the context of pharmacology, benzenesulfonamide derivatives have been explored for their potential in treating diseases such as cancer and Alzheimer's. For example, ureido-substituted benzenesulfonamides demonstrated significant inhibition of human carbonic anhydrases, including isoforms associated with tumor growth, and showed antimetastatic activity in breast cancer models (F. Pacchiano et al., 2011). Another study synthesized benzenesulfonamide derivatives that were potent inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating potential applications in Alzheimer's disease treatment (G. Makhaeva et al., 2020).
Materials Science
In materials science, benzenesulfonamide-based compounds have been incorporated into polymers and other materials for various applications, including photochromic properties and nonlinear optics. Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrated potential for applications requiring light-induced changes in material properties (E. Ortyl et al., 2002).
Properties
IUPAC Name |
4-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-4-15-5-7-17(8-6-15)22(20,21)18-13-16-9-11-19(12-10-16)14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZGYQDUMQUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.